1-Phenyl-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-a]pyrazin-5-yl)oxy]ethanol
Description
1-Phenyl-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-a]pyrazin-5-yl)oxy]ethanol is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining phenyl, pyridine, triazole, and pyrazine moieties
Properties
Molecular Formula |
C18H15N5O2 |
|---|---|
Molecular Weight |
333.3 g/mol |
IUPAC Name |
1-phenyl-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-a]pyrazin-5-yl)oxy]ethanol |
InChI |
InChI=1S/C18H15N5O2/c24-15(13-6-2-1-3-7-13)12-25-17-11-19-10-16-21-22-18(23(16)17)14-8-4-5-9-20-14/h1-11,15,24H,12H2 |
InChI Key |
LPWNUIYBRNJSHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(COC2=CN=CC3=NN=C(N23)C4=CC=CC=N4)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-a]pyrazin-5-yl)oxy]ethanol typically involves multi-step reactions starting from readily available precursors. . The final step often includes the formation of the ethanol moiety via reduction reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and catalytic processes can be employed to enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-a]pyrazin-5-yl)oxy]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
1-Phenyl-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-a]pyrazin-5-yl)oxy]ethanol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Phenyl-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-a]pyrazin-5-yl)oxy]ethanol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt cellular pathways and lead to therapeutic effects, such as the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.
Triazolothiadiazine: Known for its diverse pharmacological activities, including anticancer and antimicrobial properties.
Triazoloquinoxaline: Exhibits antiviral and antimicrobial activities.
Uniqueness
1-Phenyl-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-a]pyrazin-5-yl)oxy]ethanol stands out due to its unique combination of structural elements, which confer specific biological activities and potential therapeutic applications. Its ability to interact with multiple molecular targets makes it a versatile compound in scientific research and drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
